1-Benzyl-5-methylindolin-2-one
Description
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.302 |
IUPAC Name |
1-benzyl-5-methyl-3H-indol-2-one |
InChI |
InChI=1S/C16H15NO/c1-12-7-8-15-14(9-12)10-16(18)17(15)11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
WZRHYDAWXHQNRO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substitution patterns are summarized below:
*Inferred from analogs with bulky substituents (e.g., 5k).
Key Observations:
- 1-Substitution Effects: The benzyl group in the target compound introduces greater steric bulk compared to 1-methyl (3ja) or unsubstituted analogs (5l, 5k).
- 5-Substitution Effects : The methyl group at the 5-position is less electron-withdrawing than benzhydryl (5l, 3ja) or substituted benzyl (5k), which could enhance reactivity in electrophilic substitutions.
Physicochemical Properties
- Melting Points : Bulky 5-substituents (e.g., benzonitrile in 5k) stabilize crystalline lattices, leading to higher melting points. The target compound’s melting point is expected to be lower than 5k but higher than liquid analogs (5l, 3ja).
Preparation Methods
Key Steps
-
Synthesis of 5-Methylindolin-2-one :
-
Alkylation with Benzyl Bromide :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF, THF, or dichloromethane | |
| Base | NaH, K2CO3, or Et3N | |
| Yield | 53–81% (depending on substrate) |
Reduction of 1-Benzyl-5-Methylindoline-2,3-dione
This method leverages the reduction of a diketone precursor to form the indolin-2-one scaffold. The diketone is often synthesized via condensation reactions.
Key Steps
-
Synthesis of 1-Benzyl-5-Methylindoline-2,3-dione :
-
Reduction :
| Reduction Method | Conditions | Yield | Source |
|---|---|---|---|
| NaBH4 in EtOH | Room temperature, 2 hours | 65–75% | |
| H2/Pd-C in EtOH | Reflux, 4 hours | 80–90% |
Cyclization of Substituted Anilines
Cyclization reactions are used to construct the indolin-2-one core. This method is versatile for introducing substituents at positions 1 and 5.
Key Steps
-
Preparation of Substituted Aniline :
-
Cyclization with a Diketone :
| Diketone | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Acetylacetone | pTSA | Ethanol | 44–96% | |
| Ethyl acetoacetate | H2SO4 | Water | 34–91% |
Microwave-Assisted Synthesis
Modern methods employ microwave irradiation to accelerate reaction rates and improve yields.
Key Steps
-
Preparation of α-Diazo-β-ketoanilides :
-
Cyclopropanation with Cu(NO3)2 :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| α-Diazo Formation | Microwave, 100°C, 0.5 hours | 85–95% | |
| Cyclopropanation | Cu(NO3)2, H2O, reflux | 34–91% |
Chiral Synthesis via Catalytic Enantioselective Addition
For enantiopure derivatives, catalytic asymmetric methods are employed.
Key Steps
-
Addition of Me2Zn to Isatins :
Industrial-Scale Production
Patents highlight scalable methods for intermediates like 2-methylimidazole-4-formaldehyde.
Key Steps
-
Synthesis of 2-Methylimidazole-4-formaldehyde :
-
Benzyl Group Introduction :
Q & A
Q. What are the established synthetic routes for 1-Benzyl-5-methylindolin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, indolin-2-one derivatives are often prepared by reacting substituted indoles with benzyl halides or aldehydes under acidic conditions. A common approach involves refluxing indolin-2-one precursors with benzylating agents (e.g., benzyl chloride) in acetic acid, followed by purification via recrystallization . Optimization can include:
- Catalyst selection : Acidic catalysts (e.g., HCl, acetic acid) improve reaction rates.
- Solvent effects : Polar aprotic solvents (DMF) enhance alkylation efficiency .
- Temperature control : Reflux (~110°C) balances reactivity and side-product formation.
Table 1 : Example Reaction Conditions
| Method | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzylation in AcOH | Acetic Acid | Reflux | 75 |
| Alkylation with NaH/DMF | Sodium Hydride | 0°C | 82 |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns. For instance, the benzyl group’s aromatic protons appear as multiplet signals at ~7.2–7.4 ppm, while the methyl group on the indole ring resonates as a singlet near 2.3 ppm .
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry. SHELXL refines structures by minimizing residuals (e.g., for high-quality data) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 237.1154 for CHNO).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data often arise from:
- Structural variability : Minor substituent changes (e.g., halogen vs. methyl groups) alter binding affinities .
- Assay conditions : Differences in cell lines or enzyme concentrations (e.g., IC variations in kinase assays).
Mitigation strategies: - Dose-response validation : Repeat assays across multiple concentrations.
- Structural benchmarking : Compare activity against a common reference compound (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers .
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include:
- Twinned crystals : SHELXD detects pseudo-symmetry and resolves overlapping reflections .
- Disorder in benzyl groups : SHELXL’s restraints (e.g., DFIX, SIMU) model flexible substituents .
- Weak diffraction : High-resolution data (>1.0 Å) combined with SHELXL’s least-squares refinement improves accuracy .
Q. How does the substitution pattern on the indolin-2-one core influence reactivity and bioactivity?
- Methodological Answer : Substituent effects are studied via:
- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the 3-position, enhancing nucleophilic addition (e.g., Michael acceptors in kinase inhibitors) .
- Steric hindrance : Bulky groups (e.g., benzyl) reduce enzymatic metabolism, improving pharmacokinetics .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Position | Effect on IC (Kinase X) |
|---|---|---|
| -CH | 5 | IC = 12 nM |
| -Cl | 7 | IC = 8 nM |
Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental details : Specify molar ratios, reaction times, and purification methods (e.g., column chromatography with solvent ratios).
- Analytical thresholds : Report NMR shifts (±0.01 ppm), melting points (±1°C), and HPLC purity (>95%) .
- Data deposition : Archive crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
